Bienvenue dans la boutique en ligne BenchChem!

6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine

Lipophilicity Drug-likeness Membrane permeability

6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine (CAS 866019-18-3, molecular formula C₁₆H₁₂Br₂N₂O₂S, MW 456.2 g/mol) is a fully synthetic quinoline derivative featuring dual bromine substitution at the 6- and 8-positions and a 4-methylphenylsulfonyl (tosyl) group at the 3-position of the quinoline core. The 2-amino group provides a hydrogen-bond donor/acceptor site critical for target engagement.

Molecular Formula C16H12Br2N2O2S
Molecular Weight 456.15
CAS No. 866019-18-3
Cat. No. B2845231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine
CAS866019-18-3
Molecular FormulaC16H12Br2N2O2S
Molecular Weight456.15
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br
InChIInChI=1S/C16H12Br2N2O2S/c1-9-2-4-12(5-3-9)23(21,22)14-7-10-6-11(17)8-13(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20)
InChIKeyXDHQROXGSBXVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine (CAS 866019-18-3): A Structurally Differentiated 2-Aminoquinoline Sulfone for Targeted Screening


6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine (CAS 866019-18-3, molecular formula C₁₆H₁₂Br₂N₂O₂S, MW 456.2 g/mol) is a fully synthetic quinoline derivative featuring dual bromine substitution at the 6- and 8-positions and a 4-methylphenylsulfonyl (tosyl) group at the 3-position of the quinoline core . The 2-amino group provides a hydrogen-bond donor/acceptor site critical for target engagement. This compound belongs to the broader class of 3-sulfonyl-2-quinolinamines, a scaffold associated with kinase inhibition, carbonic anhydrase inhibition, and anticancer activity in the medicinal chemistry literature . It is commercially available at ≥95% purity from multiple vendors .

Why 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine Cannot Be Replaced by In-Class Analogs Without Validation


Within the 3-sulfonyl-2-quinolinamine series, seemingly minor structural perturbations produce measurable differences in computed physicochemical properties and, based on class-level SAR evidence, can lead to substantial shifts in biological activity. Removing the 4-methyl group (yielding the benzenesulfonyl analog, CAS 866019-19-4) reduces computed lipophilicity by ΔXLogP3-AA = 0.3 units and molecular weight by 14.1 Da . Relocating the methyl group from para to ortho position (CAS 861210-88-0) alters the conformational landscape of the sulfonyl-aromatic system, potentially affecting target binding geometry . Complete removal of the 6,8-dibromo substitution (CAS 866019-17-2) eliminates the heavy atom effects that contribute to both molecular recognition and analytical detectability. Class-level evidence demonstrates that the 4-methylphenyl moiety in quinoline-sulfonamide hybrids is specifically associated with enhanced cytotoxicity relative to other aryl substituents . Consequently, even close analogs cannot be assumed functionally interchangeable without empirical validation.

Quantitative Differentiation Evidence for 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine vs. Closest Analogs


Increased Lipophilicity vs. Benzenesulfonyl Analog (CAS 866019-19-4): ΔXLogP3-AA = +0.3

The 4-methyl substituent on the phenylsulfonyl group of the target compound (CAS 866019-18-3) increases computed lipophilicity relative to the unsubstituted benzenesulfonyl analog (CAS 866019-19-4). PubChem-computed XLogP3-AA values are 4.9 for the target compound vs. 4.6 for the benzenesulfonyl analog, representing a ΔXLogP3-AA of +0.3 units . This difference corresponds to a predicted 2-fold increase in octanol-water partition coefficient, which may influence passive membrane permeability and non-specific protein binding profiles.

Lipophilicity Drug-likeness Membrane permeability QSAR

Molecular Weight Differentiation of +14.1 Da vs. Benzenesulfonyl Analog: A Measurable Identity Tag for Analytical QC

The target compound (MW = 456.2 g/mol) differs from its closest commercially available analog, 3-(benzenesulfonyl)-6,8-dibromoquinolin-2-amine (CAS 866019-19-4, MW = 442.1 g/mol), by exactly 14.1 Da—the mass of a single methylene (CH₂) unit . This mass difference is readily resolved by standard LC-MS instrumentation (resolution > 1000 required at m/z ~450) and provides a definitive method for distinguishing these two compounds in compound management workflows. Both compounds share the C₁₅H₁₀Br₂N₂O₂S core; the target compound bears an additional CH₂ group.

Analytical chemistry Mass spectrometry Quality control Compound identity verification

Class-Level SAR: 4-Methylphenyl Substituent Associated with Enhanced Cytotoxicity in Quinoline-Sulfonamide Hybrids

In a study of quinoline-sulfonamide derivatives by Yurttaş et al. (2018), compound 3b—which bears a 4-methylphenyl moiety (the same aryl group present in the target compound's sulfonyl substituent)—exhibited an IC₅₀ value nearly four-fold lower than that of cisplatin against the PANC-1 pancreatic cancer cell line. By contrast, compound 3f bearing a 4-trifluoromethylphenyl moiety showed only two-fold potency relative to cisplatin, and the unsubstituted phenyl analog showed lower potency still . While the scaffold in Yurttaş et al. differs from the target compound (8-quinolinesulfonylpiperazine vs. 3-sulfonyl-2-quinolinamine), the consistent observation that the 4-methylphenyl group enhances cytotoxicity in quinoline-sulfonamide contexts provides a class-level rationale for selecting the 4-methylphenyl variant over the benzenesulfonyl or other aryl-substituted analogs.

Anticancer Structure-activity relationship Pancreatic cancer Cytotoxicity

Negative Selectivity Context: Methylsulfonyl Analog (CAS 866019-21-8) Is Essentially Inactive Against MAO-B (IC₅₀ >100 µM)

The 6,8-dibromo-3-(methylsulfonyl)-2-quinolinamine analog (CAS 866019-21-8, MW 380.06), which replaces the 4-methylphenyl group with a methyl group on the sulfonyl moiety, was tested against human recombinant MAO-B in a BindingDB-deposited assay and showed an IC₅₀ > 100,000 nM (>100 µM), indicating essentially no inhibitory activity . While no corresponding MAO-B data exists in public databases for the target compound (CAS 866019-18-3), this negative result for the minimal sulfonyl analog suggests that the larger aromatic sulfonyl substituent is a structural prerequisite for target engagement in this chemotype. The 4-methylphenyl group of the target compound provides a substantially larger hydrophobic surface area (calculated topological polar surface area and aromatic ring count) compared to the methyl group, which may be critical for occupying hydrophobic binding pockets in protein targets.

Monoamine oxidase Enzyme inhibition Selectivity Counter-screening

Crystallographic Evidence of Hydrogen-Bonding Capacity: Positional Isomer 5,7-Dibromo-N-tosylquinolin-8-amine Demonstrates Defined Intermolecular H-Bond Network

The positional isomer 5,7-dibromo-N-tosylquinolin-8-amine (C₁₆H₁₂Br₂N₂O₂S, same molecular formula as the target compound but with sulfonamide connected at C-8 rather than sulfone at C-3) has been characterized by single-crystal X-ray diffraction . The crystal structure reveals that the sulfonamide NH group participates in two intermolecular hydrogen bonds: one to a sulfonyl oxygen (H⋯O = 2.22 Å) and one to a bromine atom at the quinoline C-7 position (H⋯Br = 3.11 Å). These interactions form a three-dimensional hydrogen-bonded network. While the target compound (CAS 866019-18-3) has a 2-amino group and a 3-sulfonyl group rather than the 8-sulfonamide arrangement, the presence of both Br and tosyl groups in the same molecular formula establishes the inherent hydrogen-bonding and halogen-bonding potential of this chemotype, which may be relevant to target protein interactions.

Crystallography Hydrogen bonding Structural biology Molecular recognition

Regioisomeric Distinction: 3-Sulfonyl-2-amino Substitution Pattern Differentiates Target from 8-Sulfonamide Quinoline Library Compounds

The target compound features a unique regioisomeric arrangement—sulfone at C-3 with amine at C-2 on the quinoline ring—that distinguishes it from the more commonly explored 8-sulfonamide quinoline scaffold found in patent literature and commercial libraries. The quinoline sulfonyl patent family (US 9,975,852 / WO2014134705) predominantly exemplifies 4-substituted and 7-chloro-4-substituted quinolines with sulfonamide attachments, not the 3-sulfonyl-2-amino pattern . Additionally, the zinc-coordinating 8-sulfonamide analogs (e.g., N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide, CAS 21868-75-7) have been explored as metal-chelating ligands , whereas the 3-sulfonyl-2-amino arrangement of the target compound presents the sulfone and amine in a 1,2-relationship on the pyridine ring, offering a distinct metal-coordination and hydrogen-bonding pharmacophore.

Regioisomerism Scaffold diversity Chemical library design Medicinal chemistry

Recommended Research and Procurement Application Scenarios for 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine (CAS 866019-18-3)


Diversity-Oriented Screening Library Expansion with a 3-Sulfonyl-2-Aminoquinoline Chemotype

Procurement teams building kinase-focused or anticancer screening libraries should include CAS 866019-18-3 as a representative of the underrepresented 3-sulfonyl-2-aminoquinoline regioisomeric scaffold, which is chemically distinct from the more common 4-anilinoquinoline and 8-sulfonamidoquinoline series prevalent in commercial libraries . The compound's computed XLogP3-AA of 4.9 positions it within oral drug-like chemical space, while its dual bromine substitution provides heavy-atom signatures useful for hit triaging by mass spectrometry . Inclusion is recommended alongside its benzenesulfonyl analog (CAS 866019-19-4) as a matched pair for assessing the contribution of the 4-methyl group to any observed biological activity.

Targeted Anticancer Screening in Pancreatic and EGFR-Driven Cancer Models

Based on class-level SAR evidence demonstrating that the 4-methylphenyl moiety enhances cytotoxicity in quinoline-sulfonamide hybrids against PANC-1 pancreatic cancer cells (IC₅₀ ~4-fold lower than cisplatin for analogous compounds bearing this substituent) , and the broader literature establishing quinoline-sulfonamides as EGFR kinase inhibitors with IC₅₀ values in the sub-micromolar range , CAS 866019-18-3 is a rational selection for focused screening panels against pancreatic, colorectal, and EGFR-dependent cancer cell lines. Researchers should include the 2-methylphenyl analog (CAS 861210-88-0) as a positional isomer control to probe steric requirements of the sulfonyl-aromatic interaction.

Structure-Activity Relationship (SAR) Studies of Sulfonyl Substituent Effects

The target compound serves as the para-methyl reference point in a systematic SAR matrix exploring sulfonyl substituent effects on the 6,8-dibromo-2-quinolinamine core. The availability of matched analogs—benzenesulfonyl (CAS 866019-19-4, unsubstituted phenyl), 2-methylphenylsulfonyl (CAS 861210-88-0, ortho-methyl), and methylsulfonyl (CAS 866019-21-8, minimal alkyl)—enables a complete electronic/steric map . Procurement of all four analogs as a set supports rigorous multi-parameter optimization efforts where the contribution of the para-methyl group to potency, selectivity, and physicochemical properties must be deconvoluted.

Method Development for LC-MS Differentiation of Close Structural Analogs

The +14.1 Da mass difference between CAS 866019-18-3 and its benzenesulfonyl analog (CAS 866019-19-4) provides an ideal test case for developing and validating LC-MS methods that must resolve closely related screening compounds . The distinctive bromine isotope pattern (two Br atoms producing a characteristic [M]:[M+2]:[M+4] ~ 1:2:1 ratio) further enhances detection specificity. Analytical chemistry groups can use this compound pair to establish identity confirmation protocols and assess chromatographic resolution of methyl-homologous analogs in high-throughput compound management workflows.

Quote Request

Request a Quote for 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.